molecular formula C8H7ClN2O2 B2367830 2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole CAS No. 937620-73-0

2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole

Cat. No.: B2367830
CAS No.: 937620-73-0
M. Wt: 198.61
InChI Key: YDEMDZSPZVWAOH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a chloromethyl group at position 2 and a 3-methylfuran-2-yl moiety at position 3. The 1,3,4-oxadiazole scaffold is renowned for its stability, π-deficient aromatic character, and versatility in medicinal and agrochemical applications. The chloromethyl group enhances reactivity for further functionalization, while the 3-methylfuran substituent contributes electron-rich properties, influencing solubility and bioactivity.

Properties

IUPAC Name

2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c1-5-2-3-12-7(5)8-11-10-6(4-9)13-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEMDZSPZVWAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937620-73-0
Record name 2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylfuran-2-carboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxadiazoles with various functional groups.

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of amines or other reduced products.

Scientific Research Applications

2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, including antimicrobial, antifungal, and anticancer compounds.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The furan and oxadiazole rings can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous 1,3,4-Oxadiazoles

Key Comparison :

Compound Substituent at Position 5 Key Reactivity/Synthesis Features
Target Compound 3-Methylfuran-2-yl Electron-rich furan enhances π-π interactions
2-(Chloromethyl)-5-(2,4-dichlorophenyl)-oxadiazole 2,4-Dichlorophenyl Electron-withdrawing Cl groups aid in cyclization
2-(Chloromethyl)-5-(4-chlorophenyl)-oxadiazole 4-Chlorophenyl Used in esterification for CFTR modulators
Anticancer Activity
  • Target Compound: Limited direct data, but structurally similar compounds with chlorophenyl substituents (e.g., 2-(4-chlorophenyl)-5-(4-fluorophenyl)-oxadiazole) exhibit growth inhibition (GP: 98.74%) against CNS, breast, and prostate cancers at 10⁻⁵ M .
  • 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-oxadiazole Derivatives : Show selective cytotoxicity against Hep-G2 liver cancer (IC₅₀ = 2.46 μg/mL) .
  • Quinoline-Oxadiazole Hybrids: Compound 87 (2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-oxadiazole) demonstrates 95.70% growth inhibition in renal cancer .

Mechanistic Insight: Electron-withdrawing groups (e.g., Cl, NO₂) enhance DNA intercalation or enzyme inhibition, while electron-donating groups (e.g., methylfuran) may improve membrane permeability.

Antimicrobial and Antifungal Activity
  • Sulfone Derivatives : 2-(Methylsulfonyl)-5-(4-fluorophenyl)-oxadiazole shows potent antibacterial activity against Xanthomonas spp. (EC₅₀ = 0.17–1.98 μg/mL), outperforming commercial agrochemicals .
  • 2-Amino-5-phenyl-oxadiazole Dithiocarbamates: Exhibit broad-spectrum antimicrobial activity, though less potent than sulfone analogs .

Comparison : The target compound’s 3-methylfuran group may reduce antibacterial efficacy compared to sulfone derivatives but could enhance antifungal properties due to increased lipophilicity.

Anti-Inflammatory Activity
  • Bromophenyl- and Dimethoxyphenyl-Oxadiazoles : Achieve 59.5–61.9% inhibition in carrageenan-induced edema models, comparable to indomethacin .

Structure-Activity Relationship (SAR) Trends

Position 2 : Chloromethyl group enables derivatization; replacement with methylsulfonyl (e.g., ) enhances antibacterial activity but reduces anticancer potency.

Position 5 :

  • Aryl groups (e.g., dichlorophenyl, fluorophenyl) favor anticancer/antibacterial activity via hydrophobic interactions.
  • Heterocycles (e.g., 3-methylfuran) may improve solubility and CNS targeting.

Hybridization: Quinoline or indole hybrids () enhance specificity against resistant cell lines.

Biological Activity

2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions that favor the formation of the oxadiazole ring. The chloromethyl group is introduced to enhance reactivity and facilitate further modifications.

Antioxidant Properties

Research indicates that oxadiazole derivatives exhibit significant antioxidant activity. In vitro studies have shown that compounds with similar structures can effectively scavenge free radicals and reduce oxidative stress. For instance, derivatives with substituted phenyl groups demonstrated enhanced antioxidant capabilities due to their ability to stabilize free radicals through resonance.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of oxadiazole derivatives. A notable study highlighted that derivatives like Ox-6f showed a percent inhibition of 74.16 ± 4.41% in a heat-induced albumin denaturation assay compared to ibuprofen (84.31 ± 4.93%) at a concentration of 200 μg/mL . This suggests that the presence of specific substituents in the oxadiazole structure plays a crucial role in modulating inflammatory responses.

Antibacterial Activity

The antibacterial activity of oxadiazole compounds has also been explored extensively. A study found that various 5-substituted oxadiazoles exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

StudyCompoundActivityResults
Kumar et al. (2016)5-substituted oxadiazolesAntibacterialGood activity against E. coli and S. aureus
MDPI Study (2023)Ox-6fAnti-inflammatory74.16% inhibition in albumin denaturation
ResearchGate Review (2021)Various oxadiazolesAntioxidantEffective radical scavenging activity

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may bind effectively to COX-2 enzymes, which are crucial in mediating inflammatory responses . The binding energies calculated indicate a favorable interaction profile.

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